molecular formula C21H19ClN4 B2874134 3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900895-16-1

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2874134
CAS No.: 900895-16-1
M. Wt: 362.86
InChI Key: VCQWKWKXEDMVEA-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C21H19ClN4 and its molecular weight is 362.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Pyrazolo[1,5-a]pyrimidines have demonstrated a range of biological activities, making their synthesis a key area of interest. One approach to synthesizing these compounds involves the reaction of diethyl 2-phenylmalonates with 5-amino-1H-pyrazoles, yielding 6-arylsubstituted pyrazolo[1,5-a]pyrimidines with good yields. The characterization of these compounds typically includes IR and 1HNMR techniques, providing detailed insights into their structural attributes Xu Li-feng, 2011.

Antitumor Activity

The antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives has been extensively studied. For instance, compounds with specific structural features, such as the presence of a 2,4-dichlorophenyl group and a trifluoromethyl group, have shown marked inhibition against human lung adenocarcinoma and gastric cancer cell lines. These findings underscore the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new anticancer therapies Jin Liu Jin Liu, Juan Zhao Juan Zhao, Jiu fu Lu Jiu fu Lu, 2020.

Efficient Synthesis Techniques

The development of efficient synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives is crucial for their practical applications. One novel approach involves the use of ultrasound in aqueous media under the catalysis of KHSO4, enabling the regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines. This method not only improves the efficiency of the synthesis process but also contributes to the development of environmentally friendly synthetic methodologies S. Kaping, P. Helissey, J. N. Vishwakarma, 2020.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4/c1-15-13-20(23-12-11-16-7-3-2-4-8-16)26-21(25-15)18(14-24-26)17-9-5-6-10-19(17)22/h2-10,13-14,23H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQWKWKXEDMVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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